Thalidomide-PEG3-COOH is a compound that combines thalidomide, a drug originally developed as a sedative and later recognized for its immunomodulatory effects, with a polyethylene glycol derivative. This structure enhances its solubility and bioavailability, making it more effective for therapeutic applications. Thalidomide has been primarily used in the treatment of multiple myeloma and leprosy-related complications, while the addition of polyethylene glycol (PEG) serves to improve pharmacokinetic properties.
Thalidomide was first synthesized in the 1950s by Chemie Grünenthal in Germany and was initially marketed as a sedative. After its withdrawal due to severe teratogenic effects when used during pregnancy, it was reintroduced in the 1990s for specific medical conditions. The polyethylene glycol moiety is commonly used in bioconjugation to enhance the properties of various therapeutic agents.
Thalidomide-PEG3-COOH belongs to the class of immunomodulatory drugs and can be classified under bioconjugates due to the incorporation of polyethylene glycol. This classification allows it to leverage both the immunomodulatory effects of thalidomide and the favorable pharmacological attributes provided by PEG.
The synthesis of Thalidomide-PEG3-COOH typically involves coupling reactions between thalidomide and a PEG derivative containing a carboxylic acid group. The process can be summarized as follows:
The choice of solvents, temperature control, and reaction time are critical for optimizing yield and purity. Characterization of the final product can be performed using techniques such as nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry (MS).
Thalidomide-PEG3-COOH features a thalidomide core linked via an amide bond to a polyethylene glycol chain with three ethylene glycol units terminating in a carboxylic acid group. This structure can be represented as follows:
The molecular formula can be derived from the individual components:
Thalidomide-PEG3-COOH can participate in various chemical reactions typical for compounds containing amides and carboxylic acids:
These reactions are often carried out under controlled pH and temperature conditions to ensure specificity and yield.
Thalidomide exerts its effects through several mechanisms:
Studies have shown that Thalidomide-PEG3-COOH retains these mechanisms, enhancing therapeutic efficacy while potentially reducing side effects due to improved pharmacokinetics.
Characterization through infrared spectroscopy can confirm functional groups, while thermal analysis may provide insights into stability under heat.
Thalidomide-PEG3-COOH represents an important advancement in drug formulation, combining traditional therapeutic effects with modern bioconjugation techniques to enhance efficacy and reduce side effects in clinical applications.
Cereblon (Cereblon) serves as the critical substrate recognition subunit within the Cullin-4 Really Interesting New Gene (RING) E3 ubiquitin ligase complex (CRL4^Cereblon^). This complex comprises Cullin-4A/B, DNA Damage Binding Protein 1, Regulator of Cullins-1, and Cereblon, which directly binds to Thalidomide-PEG3-COOH via its tri-Trp pocket domain. The compound’s thalidomide moiety mimics endogenous substrates, enabling high-affinity recruitment of the E3 ligase machinery [2]. Structural studies confirm that Cereblon functions as a substrate receptor, where its binding to Thalidomide-PEG3-COOH induces conformational changes necessary for subsequent ubiquitination activities. This interaction is indispensable for initiating targeted protein degradation, as evidenced by the loss of proteolytic function in Cereblon-knockout cell lines [2] [10].
Table 1: Molecular Attributes of Thalidomide-PEG3-COOH Relevant to Cereblon Binding
Attribute | Specification | Functional Implication |
---|---|---|
Molecular Weight | 434.40 g/mol | Optimal size for cell permeability |
CAS Number | 2682112-08-7 | Unique compound identifier |
Cereblon Binding Moiety | Thalidomide-based scaffold | Direct recruitment of CRL4^Cereblon^ complex |
Ubiquitination Linkage Type | K48-polyubiquitin chains | Targets substrates for proteasomal degradation [2] |
The binding specificity of Thalidomide-PEG3-COOH to Cereblon is governed by non-covalent interactions between its glutarimide ring and Cereblon’s tri-Trp pocket. The carbonyl group at the C4 position of the glutarimide ring forms hydrogen bonds with Cereblon’s Trp380 and Trp386 residues, while hydrophobic interactions stabilize the phthalimide ring within a defined binding cleft [10]. The compound’s PEG3 linker extends from the phthalimide’s 4-position, optimally orienting the carboxylic acid terminus for conjugation without steric hindrance. This spatial arrangement preserves the compound’s binding affinity (IC₅₀ < 1 μM) and prevents disruption of Cereblon’s tertiary structure. Comparative analyses of analogs (e.g., Thalidomide-NH-PEG4-COOH, CAS 2412056-48-3) confirm that modifications to the glutarimide nitrogen or linker chemistry alter Cereblon engagement kinetics by up to 8-fold, underscoring the precision required for efficient ligase recruitment [4] [8] [10].
Thalidomide-PEG3-COOH enables the formation of a ternary complex comprising Cereblon, the target protein, and the E2 ubiquitin-conjugating enzyme. This complex facilitates the transfer of ubiquitin molecules from the E2 enzyme to lysine residues on the target protein via Cereblon’s RING domain. K48-linked polyubiquitin chains are predominantly assembled, as validated by linkage-specific ubiquitin antibodies in myeloma cell lines (e.g., MM1.S, OPM2) [2] [7]. The efficiency of this process is concentration-dependent, with optimal complex formation observed at 100 nM–1 μM of Thalidomide-PEG3-COOH. At supra-stoichiometric concentrations (>10 μM), a "hook effect" occurs, where binary complexes (Proteolysis-Targeting Chimera–Cereblon or Proteolysis-Targeting Chimera–target) predominate, reducing degradation efficacy [9].
Table 2: Ubiquitin Chain Linkages Mediated by Thalidomide-PEG3-COOH-Induced Ternary Complexes
Linkage Type | Abundance | Functional Outcome | Detection Method |
---|---|---|---|
K48 | High | Proteasomal targeting | K48-specific ubiquitin antibodies [2] |
K63 | Low | Non-degradative signaling | K63-specific ubiquitin antibodies |
Linear/M1 | Undetectable | Inflammatory pathways | Not applicable |
The 12-atom Polyethylene Glycol 3 linker in Thalidomide-PEG3-COOH (molecular weight: 434.40 g/mol) balances hydrophilicity, flexibility, and distance parameters to optimize substrate degradation. Shorter linkers (e.g., Polyethylene Glycol 2 in analog MZ4) restrict the rotational freedom of the Proteolysis-Targeting Chimera, impeding ternary complex formation and reducing degradation efficiency by >50%. Conversely, longer linkers (e.g., Polyethylene Glycol 4 in MZP-55) increase solubility but may enable non-productive folding, diminishing target ubiquitination [1] [6] [9]. In cellular assays, Polyethylene Glycol 3-linked compounds consistently achieve >80% degradation of Brd4 at 100 nM, outperforming Polyethylene Glycol 2 and Polyethylene Glycol 4 variants by 1.5- to 3-fold. This length optimally positions the target protein within 30–40 Å of the E2 catalytic site, enabling efficient ubiquitin transfer without steric clashes [9].
Table 3: Degradation Efficiency Versus Linker Length in Cereblon-Recruiting Proteolysis-Targeting Chimeras
Linker Length | Compound Example | Brd4 Degradation IC₅₀ (nM) | Solubility (mg/mL) | Key Limitation |
---|---|---|---|---|
Polyethylene Glycol 2 | MZ4 | 500 | 0.8 | Restricted ternary complex formation |
Polyethylene Glycol 3 | Thalidomide-PEG3-COOH | 100 | 2.5 | Optimal distance/solubility |
Polyethylene Glycol 4 | MZP-55 | 300 | 3.1 | Non-productive folding |
Data derived from BET degrader studies in HeLa cells [9]
The strategic integration of the Polyethylene Glycol 3 linker exemplifies rational Proteolysis-Targeting Chimera design, harmonizing spatial requirements with biophysical properties to maximize therapeutic utility.
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